![molecular formula C13H20O2 B1344401 1-(5-Heptyl-2-furyl)ethanone CAS No. 956576-56-0](/img/structure/B1344401.png)
1-(5-Heptyl-2-furyl)ethanone
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Overview
Description
“1-(5-Heptyl-2-furyl)ethanone” is a biochemical compound with the molecular formula C13H20O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-(5-Heptyl-2-furyl)ethanone” is based on its molecular formula, C13H20O2 . For a more detailed analysis, one would need to refer to spectral data or crystallographic studies.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Heptyl-2-furyl)ethanone” are not fully detailed in the resources I have. It has a molecular weight of 208.3 .Scientific Research Applications
Electrochemical Synthesis and Applications
Electrochemical reductions of furan derivatives at mercury cathodes have demonstrated the formation of various products, highlighting the potential for 1-(5-Heptyl-2-furyl)ethanone in electrochemical applications. The generation of compounds like 2-furoic acid and tetramers through electrolysis suggests its utility in synthesizing novel organic compounds with potential applications in materials science and as intermediates in pharmaceutical synthesis (Urove & Peters, 1994).
Bio-oil Upgradation
The hydrodeoxygenation of 2-furyl methyl ketone, a model compound in bio-oil, to methyl cyclopentane and methane showcases the potential of furan derivatives in biofuel applications. This process, effective at transforming pyrolysis products into valuable hydrocarbons, may suggest similar capabilities for 1-(5-Heptyl-2-furyl)ethanone in enhancing bio-oil conversion efficiency (Le et al., 2014).
Medicinal Chemistry and Drug Development
Synthesis and evaluation of multifunctional amides from furan derivatives for Alzheimer's disease treatment highlight the potential therapeutic applications of furan-based compounds. The enzyme inhibitory activity and mild cytotoxicity of these compounds suggest that 1-(5-Heptyl-2-furyl)ethanone could serve as a precursor in developing new drugs for neurodegenerative diseases (Hassan et al., 2018).
Advanced Organic Synthesis Techniques
The Rh(I)-catalyzed coupling of enynones with arylboronic acids to synthesize furyl-containing triarylmethanes demonstrates advanced synthetic applications of furan compounds. This process, which involves the formation of (2-furyl)carbene species, points to the versatility of furan derivatives like 1-(5-Heptyl-2-furyl)ethanone in constructing complex organic molecules with potential applications in pharmaceuticals and materials science (Xia et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-heptylfuran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-6-7-8-12-9-10-13(15-12)11(2)14/h9-10H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWAUPSOMAQLLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(O1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306288 |
Source
|
Record name | 1-(5-Heptyl-2-furanyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
956576-56-0 |
Source
|
Record name | 1-(5-Heptyl-2-furanyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Heptyl-2-furanyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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